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molecular formula C6H2ClN3O2 B063793 5-Chloro-2-Cyano-3-Nitropyridine CAS No. 181123-11-5

5-Chloro-2-Cyano-3-Nitropyridine

Cat. No. B063793
M. Wt: 183.55 g/mol
InChI Key: UFTRTPYMNGYVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05801183

Procedure details

2-Bromo-5-chloro-3-nitropyridine (103) (6.0 g, 25 mmol) was mixed with copper (I) cyanide (4.6 g, 51 mmol) in a 100 mL round-bottom flask having a condensor loosely plugged with cotton was attached. The flask was slowly heated in an oil bath. When the temperature reaches approximately 150° C. (takes 2 h), the reaction mass begins to turn black. When the reaction mass turned completely black, the pressure was reduced to approximately 1 mm Hg by vacuum and the oil bath removed after 30 sec. (If the reaction goes too long, a vigorous reaction ensues, leaving little recoverable product.) The mixture was cooled to room temperature, and the sublimed solid (on the cotton) and reaction mass were treated with hot acetone (100 mL). The resulting mixture was gravity filtered, and the mother liquor rota-evaporated to dryness to yield the crude title compound as a dark brown solid. This solid can be purified by column chromatography using 4:1 hexane-EtOAc (Rf =0.13). Purified 104 was obtained in 60% yield overall, mp 93°-5° C. (Lit., 75° C., Berrie, et al., J. Amer. Chem. Soc.:2042 (1952)); 1H NMR (CDCl3): δ8.62 (d, J=1.5 Hz, 1H), 8.95 (d, J=1.5 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([Cl:11])=[CH:4][N:3]=1.[Cu][C:13]#[N:14]>CC(C)=O>[Cl:11][C:5]1[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]([C:13]#[N:14])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])Cl
Name
copper (I) cyanide
Quantity
4.6 g
Type
reactant
Smiles
[Cu]C#N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was slowly heated in an oil bath
CUSTOM
Type
CUSTOM
Details
reaches approximately 150° C.
CUSTOM
Type
CUSTOM
Details
(takes 2 h)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the oil bath removed after 30 sec
Duration
30 s
CUSTOM
Type
CUSTOM
Details
a vigorous reaction
CUSTOM
Type
CUSTOM
Details
leaving little recoverable product
CUSTOM
Type
CUSTOM
Details
the sublimed solid (on the cotton) and reaction mass
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the mother liquor rota-evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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